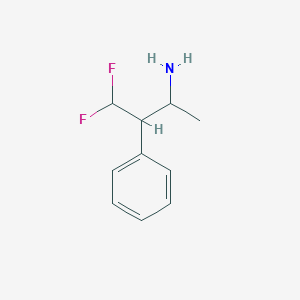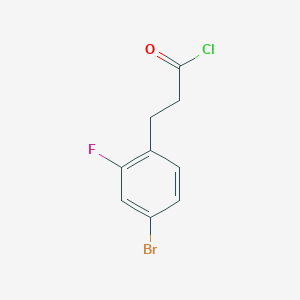
3-(4-Bromo-2-fluorophenyl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Bromo-2-fluorophenyl)propanoyl chloride” is a chemical compound with the molecular formula C9H7BrClFO . It is a derivative of propanoyl chloride, which is a type of acyl chloride . Acyl chlorides are a type of carboxylic acid derivative and are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a phenyl group (a six-carbon aromatic ring) that is substituted with bromine and fluorine atoms .Chemical Reactions Analysis
As an acyl chloride, “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” is likely to be highly reactive. It could undergo nucleophilic addition-elimination reactions with various nucleophiles, such as water or ammonia . The product of these reactions would depend on the specific nucleophile used .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” would depend on its molecular structure. It has a molecular weight of 265.51 . As an acyl chloride, it is likely to be a liquid at room temperature and highly reactive .科学的研究の応用
Synthesis and Chemical Properties
Halodeboronation Studies : The application of halodeboronation reactions, specifically the synthesis of various aryl bromides and aryl chlorides, including derivatives of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride, has been extensively studied. Such reactions have been facilitated using reagents like 1,3-dihalo-5,5-dimethylhydantoin and NaOMe, showcasing the compound's utility in synthesizing complex organic structures (Szumigala et al., 2004).
Ligand Synthesis for Metal Complexes : The compound has been used in the synthesis of aryl-substituted triamidoamine ligands, which are further utilized to form molybdenum complexes. This illustrates its role in the preparation of organometallic compounds with potential applications in catalysis and materials science (Greco et al., 1998).
Crystallography and Material Science
- Crystal Structure Analysis : Studies focusing on the crystal structure of compounds derived from 3-(4-Bromo-2-fluorophenyl)propanoyl chloride provide insights into their molecular conformation and potential applications in material science. For example, research on N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide reveals details about molecular arrangements and intermolecular interactions, which are crucial for understanding material properties (Akinboye et al., 2009).
Pharmaceutical Research
Antidepressive Activity : The synthesis of compounds like 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from derivatives of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride and their potential antidepressive effects have been investigated. This highlights the compound's relevance in the development of new pharmaceutical agents (Yuan, 2012).
Antimicrobial Agents : The creation of new thiourea derivatives, including those derived from 3-(4-Bromo-2-fluorophenyl)propanoyl chloride, has been explored for their antimicrobial properties. These studies contribute to the development of novel antimicrobial agents with potential applications in treating infectious diseases (Limban et al., 2011).
Electronics and Optoelectronics
- Electrooptical Properties : The compound has been used in the synthesis of materials with significant electrooptical properties, particularly in the context of low-melting esters with large nematic ranges. This demonstrates its potential application in the field of liquid crystal displays and other optoelectronic devices (Gray & Kelly, 1981).
作用機序
The mechanism of action for “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” would depend on the specific reaction it is involved in. For example, in a reaction with water, the water molecule would act as a nucleophile and attack the carbonyl carbon of the acyl chloride. This would be followed by the elimination of a chloride ion, resulting in the formation of a carboxylic acid .
Safety and Hazards
特性
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1,3,5H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPTXOJOTJJSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)propanoyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

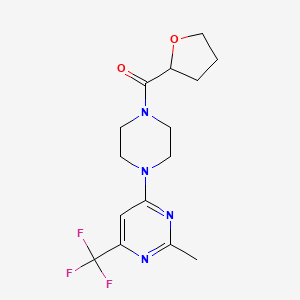

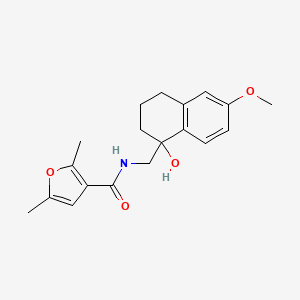

![6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)

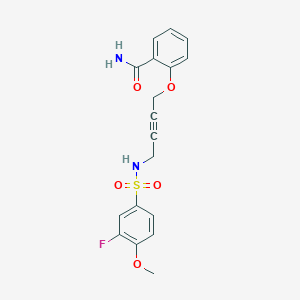
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)
![4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2466688.png)

![2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2466692.png)
